![molecular formula C5H7BF3K B2491709 Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide CAS No. 2410559-72-5](/img/structure/B2491709.png)
Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of bench-stable bicyclo[1.1.1]pentane trifluoroborate salts has been enabled through continuous flow methods. These compounds are utilized in metallaphotoredox cross-couplings, demonstrating their utility in constructing complex molecular architectures (VanHeyst et al., 2020).
Molecular Structure Analysis
Research into the formation of 1-bicyclo[1.1.1]pentyl anion revealed insights into the acidity and C-H bond dissociation energy of related compounds, highlighting the stability and unique bonding characteristics of this class of molecules (Reed et al., 2002).
Chemical Reactions and Properties
The gem-difluoroallylation of [1.1.1]propellane to access gem-difluoroallylic bicyclo[1.1.1]pentanes showcases the compound's reactivity under visible light-induced conditions. This method is characterized by its mild reaction conditions and broad reactant scope (Zhu et al., 2023).
Physical Properties Analysis
Studies on partially bridge-fluorinated dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylates have provided detailed insights into the NMR spectra and calculated geometries, reflecting the impact of fluorination on the bicyclo[1.1.1]pentane cage's strain and chemical shifts (Shtarev et al., 2001).
Chemical Properties Analysis
The design, synthesis, and characterization of difluoro-substituted bicyclo[1.1.1]pentanes highlight the development of practical synthetic approaches to these compounds. These methodologies suggest their application as saturated bioisosteres of the benzene ring for drug discovery projects, emphasizing their significance in medicinal chemistry (Bychek et al., 2019).
Wissenschaftliche Forschungsanwendungen
1. Bicyclo[1.1.1]pentane Trifluoroborate Salts in Medicinal Chemistry Bicyclo[1.1.1]pentane motifs are increasingly used in medicinal chemistry as bioisosteres due to their impact on key physicochemical properties. The synthesis of bench-stable bicyclo[1.1.1]pentane trifluoroborate salts and their utilization in metallaphotoredox cross-couplings has been developed, facilitating the creation of complex biaryl isosteres (VanHeyst et al., 2020).
2. Synthesis of Enantioenriched Bicyclo[1.1.1]pentanes The development of an efficient route to α-chiral bicyclo[1.1.1]pentanes, which are useful surrogates in medicinal chemistry, has been reported. This involves highly diastereoselective asymmetric enolate functionalization, with applications in the synthesis of BCP analogues of significant compounds (Wong et al., 2019).
3. Role in Organic Chemistry Potassium trifluoro(organo)borates are emerging as stable and reactive alternatives in organic chemistry. Their use in transmetallation reactions with transition metals and the formation of difluoroboranes highlights their versatility and reactivity in various organic reactions (Darses & Genêt, 2003).
4. Advances in Bicyclo[1.1.1]pentane Chemistry Recent advances in the synthetic chemistry of Bicyclo[1.1.1]pentane (BCP) focus on its potential in drug discovery, owing to its three-dimensional cyclic structure and bioisostere properties for various chemical groups. This includes the development of radical multicomponent carboamination of [1.1.1]propellane, enhancing the synthesis of diversified BCP derivatives (Kanazawa & Uchiyama, 2018).
Zukünftige Richtungen
The future directions for the research and application of Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide could involve its use in drug discovery, given the interest in bicyclo[1.1.1]pentanes by pharmaceutical companies . The development of practical synthetic methods could also facilitate the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .
Eigenschaften
IUPAC Name |
potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BF3.K/c7-6(8,9)5-1-4(2-5)3-5;/h4H,1-3H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQSCLCAFXFPBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C12CC(C1)C2)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BF3K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid](/img/structure/B2491626.png)
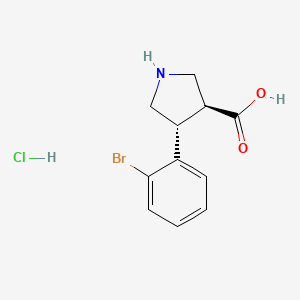
![6-Tert-butyl-2-[1-(1,5-dimethylpyrazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2491630.png)
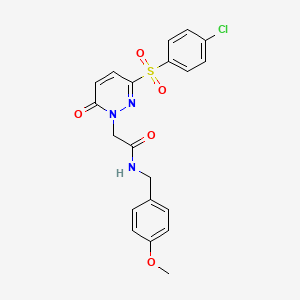
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide](/img/structure/B2491632.png)
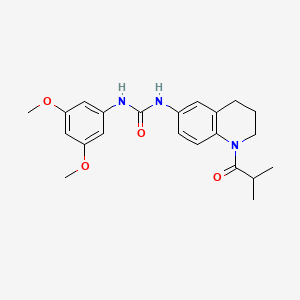
![N-([2,3'-bipyridin]-3-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2491635.png)
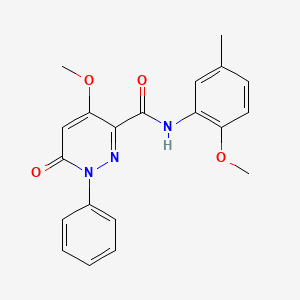
![(3As,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol;dihydrochloride](/img/structure/B2491639.png)
![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B2491640.png)
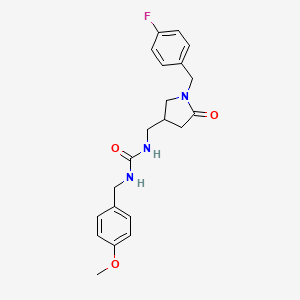
![N-[(4-methoxyphenyl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2491643.png)
![2-((3,4-dichlorobenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2491644.png)
![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate](/img/structure/B2491648.png)